

# Spectroscopic Analysis of 2,3-Dibromo-2-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpentane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dibromo-2-methylpentane**, a halogenated alkane of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Due to the limited availability of experimental spectra in public databases, predicted Nuclear Magnetic Resonance (NMR) data for **2,3-Dibromo-2-methylpentane** is presented below. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are crucial for structural elucidation.

### Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of **2,3-Dibromo-2-methylpentane** in CDCl<sub>3</sub> is summarized in the table below. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH₃ (C1)	1.05	Triplet	3H
CH <sub>2</sub> (C4)	2.10	Quartet	2H
CH (C3)	4.50	Triplet	1H
CH <sub>3</sub> (C2-CH <sub>3</sub> )	1.95	Singlet	3H
CH <sub>3</sub> (C2-CH <sub>3</sub> )	1.90	Singlet	3H

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR spectrum of **2,3-Dibromo-2-methylpentane** in CDCl<sub>3</sub> is detailed in the following table. Chemical shifts ( $\delta$ ) are reported in ppm relative to TMS.

Carbon	Predicted Chemical Shift (ppm)
C1	12.5
C2	75.0
C3	68.0
C4	35.0
C5	25.0
C2-CH₃	30.0

## Infrared (IR) Spectroscopy

The infrared (IR) spectrum of **2,3-Dibromo-2-methylpentane** provides valuable information about its functional groups and bonding. The key absorption bands are summarized in the table below.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970-2850	Strong	C-H stretch (alkane)
1465-1450	Medium	C-H bend (CH <sub>2</sub> )
1380-1370	Medium	C-H bend (CH₃)
680-515	Strong	C-Br stretch

## **Mass Spectrometry (MS)**

Mass spectrometry of **2,3-Dibromo-2-methylpentane** reveals its molecular weight and fragmentation pattern, which is characteristic of its structure, particularly the presence of two bromine atoms.

m/z	Relative Intensity (%)	Assignment
242/244/246	Low	[M]+ (Molecular ion with Br isotopes)
163/165	High	[M - Br]+
83	Medium	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques cited.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

• A sample of **2,3-Dibromo-2-methylpentane** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.



• The solution is transferred to a 5 mm NMR tube.

#### Instrumentation and Parameters:

- Spectrometer: A 400 MHz NMR spectrometer.
- ¹H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 16 ppm
- 13C NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- A drop of neat 2,3-Dibromo-2-methylpentane is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
- The plates are pressed together to form a thin liquid film.

#### Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.



· Mode: Transmission.

• Spectral Range: 4000-400 cm<sup>-1</sup>.

• Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 32.

 A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Instrumentation and Parameters (GC-MS):

- Gas Chromatograph (GC):
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
  - Injector Temperature: 250 °C.
  - Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-300.

## **Visualizations**

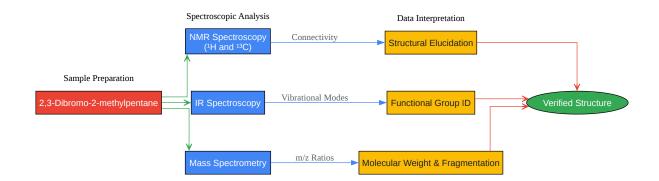




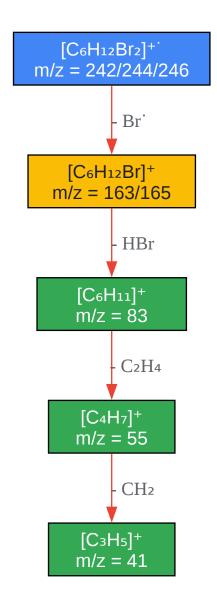


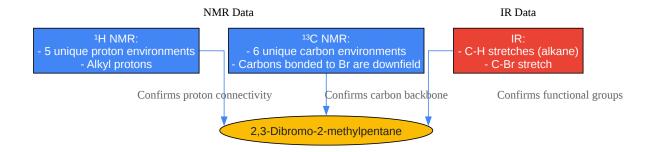
The following diagrams illustrate the logical workflow of spectroscopic analysis, key molecular fragmentations, and structural information derived from the spectroscopic data.











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